3-Sulfobenzoic acid disodium salt monohydrate
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Overview
Description
3-Sulfobenzoic acid disodium salt monohydrate is a chemical compound with the molecular formula C7H6Na2O6S. It is a sodium salt of 3-sulfonatobenzoic acid and exists in a hydrated form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (sba) . This suggests that it may interact with its targets through ionic interactions.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Pharmacokinetics
It is soluble in water , which suggests that it may have good bioavailability when administered in aqueous solution.
Result of Action
Given its use in proteomics research , it may influence protein-related processes in the cell.
Action Environment
Its solubility in water suggests that it may be stable in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfobenzoic acid disodium salt monohydrate can be synthesized through the sulfonation of benzoic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 3-sulfonatobenzoic acid.
Neutralization: The resulting 3-sulfonatobenzoic acid is then neutralized with sodium hydroxide to form sodium 3-sulfonatobenzoate.
Hydration: The final product is obtained in its hydrated form by crystallization from an aqueous solution.
Industrial Production Methods: Industrial production of sodium 3-sulfonatobenzoate hydrate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and crystallizers helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Sulfobenzoic acid disodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Sulfobenzoic acid disodium salt monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonated compounds.
Biology: It is employed in biochemical assays and as a buffer component in various biological experiments.
Medicine: Research studies explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Comparison with Similar Compounds
Sodium 4-sulfonatobenzoate: Similar structure but with the sulfonate group at the 4-position.
Sodium 2-sulfonatobenzoate: Sulfonate group at the 2-position, leading to different reactivity and properties.
Uniqueness: 3-Sulfobenzoic acid disodium salt monohydrate is unique due to the position of the sulfonate group, which influences its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in its applications and effectiveness in different fields.
Properties
IUPAC Name |
disodium;3-sulfonatobenzoate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZKGQSNPCTAD-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Na2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14995-40-5 |
Source
|
Record name | Disodium 2-sulphonatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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